molecular formula C17H12N2O4S2 B11075725 N-(7-hydroxynaphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

N-(7-hydroxynaphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B11075725
M. Wt: 372.4 g/mol
InChI Key: XYZAZFBUHBAGDI-UHFFFAOYSA-N
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Description

N-(7-hydroxynaphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a benzothiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxynaphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxynaphthalene-1-amine with 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxynaphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of the sulfonamide group produces amines.

Scientific Research Applications

N-(7-hydroxynaphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-hydroxynaphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine-protein phosphatases, which play a role in cell signaling and regulation.

Comparison with Similar Compounds

N-(7-hydroxynaphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can be compared with other benzothiazole derivatives, such as:

    2-(7-hydroxynaphthalen-1-yl)-oxalyl-amino-benzoic acid: Similar in structure but with different functional groups.

    N-(7-hydroxynaphthalen-1-yl)-benzamide: Lacks the sulfonamide group but shares the naphthalene and benzothiazole rings.

Properties

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)-2-oxo-3H-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C17H12N2O4S2/c20-11-5-4-10-2-1-3-14(13(10)8-11)19-25(22,23)12-6-7-15-16(9-12)24-17(21)18-15/h1-9,19-20H,(H,18,21)

InChI Key

XYZAZFBUHBAGDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4

Origin of Product

United States

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